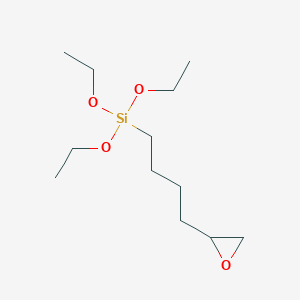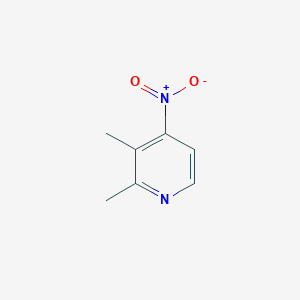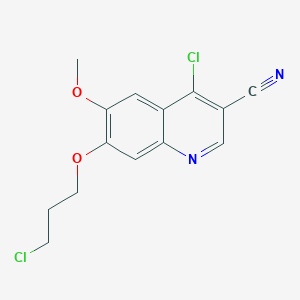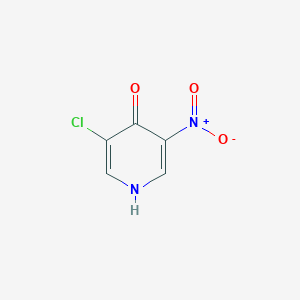
3-Chloro-5-nitropyridin-4-ol
Overview
Description
3-Chloro-5-nitropyridin-4-ol: is a heterocyclic organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 3-Chloro-5-nitropyridin-4-ol can be achieved through several synthetic routesThe nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the hydroxylation can be performed using various oxidizing agents .
Industrial Production Methods:
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-5-nitropyridin-4-ol can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-5-nitropyridin-4-one.
Reduction: 3-Chloro-5-aminopyridin-4-ol.
Substitution: 3-Amino-5-nitropyridin-4-ol or 3-Thio-5-nitropyridin-4-ol.
Scientific Research Applications
Chemistry:
3-Chloro-5-nitropyridin-4-ol is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug discovery and development .
Industry:
The compound is also utilized in the development of advanced materials, such as polymers and dyes. Its unique chemical properties allow for the modification of material characteristics, enhancing their performance in various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitropyridin-4-ol and its derivatives depends on their specific molecular targets. In biological systems, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The chlorine and hydroxyl groups may facilitate binding to specific sites on target proteins, influencing their function .
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridin-4-ol
- 3-Chloro-4-nitropyridin-5-ol
- 3-Chloro-5-methylpyridin-4-ol
- 3-Chloro-5-iodopyridin-4-ol
Comparison:
3-Chloro-5-nitropyridin-4-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and redox reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKYVSPRSTYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474405 | |
| Record name | 3-Chloro-5-nitropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-64-7 | |
| Record name | 3-Chloro-5-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






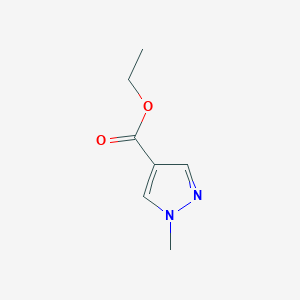
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)



